
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N5O5S and its molecular weight is 363.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an isoxazole ring and an oxadiazole moiety, along with a dimethylsulfamoyl group. These structural elements contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the isoxazole moiety via condensation reactions.
- Functionalization with the dimethylsulfamoyl group to enhance solubility and reactivity.
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent . The biological activity was evaluated using various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The following findings summarize its antitumor effects:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin and vandetanib. For instance, in 2D assays:
The mechanism by which this compound exerts its antitumor effects is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, it has shown activity against mutant isocitrate dehydrogenase (IDH1/2), leading to altered metabolic pathways that promote apoptosis in cancerous cells .
Anti-inflammatory Properties
In addition to its antitumor activity, preliminary studies suggest that the compound may possess anti-inflammatory properties . It has been linked to the modulation of the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses . This suggests potential applications in treating inflammatory diseases beyond oncology.
Comparative Analysis with Similar Compounds
To further understand its unique properties, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Compound A | Contains a benzene ring | Exhibits lower solubility |
Compound B | Lacks dimethylsulfamoyl group | Higher toxicity profile |
Compound C | Features an additional oxadiazole | Broader spectrum of activity |
This table highlights how this compound stands out due to its favorable solubility and lower toxicity compared to similar compounds .
Case Studies and Research Findings
Numerous case studies have been conducted to assess the biological activity of this compound:
- In Vitro Studies : In controlled laboratory settings, the compound was tested against various cancer cell lines using both 2D and 3D culture systems. Results indicated that it effectively reduced cell viability across multiple lines while sparing normal fibroblast cells at lower concentrations .
- Animal Models : Preliminary in vivo studies using zebrafish embryos demonstrated that the compound did not exhibit significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development .
科学研究应用
Cancer Research
The compound has shown promising results in various studies focusing on its anticancer properties. Research indicates that derivatives of isoxazole, including this compound, have demonstrated significant cytotoxicity against multiple cancer cell lines.
- Cytotoxicity Studies : In vitro studies have evaluated its efficacy against human colorectal carcinoma (HCT-116), prostate cancer (PC3), and non-tumorigenic cells (WI-38). The results indicated that certain derivatives exhibited selective cytotoxicity, with lower toxicity towards normal cells compared to cancer cells .
Compound | Cell Line Tested | IC50 (µM) | Activity Level |
---|---|---|---|
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide | HCT-116 | 10 | Strong |
This compound | PC3 | 20 | Moderate |
Anti-inflammatory Applications
The compound's structure suggests potential anti-inflammatory effects. Isoxazole derivatives have been reported to exhibit anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.
- Mechanism of Action : Studies have indicated that isoxazoles can inhibit the production of nitric oxide and prostaglandins, which are key mediators in inflammatory responses. This suggests that this compound may also contribute to reducing inflammation in various models .
Antimicrobial Activity
Research has shown that isoxazole compounds possess antimicrobial properties against a range of pathogens. This compound's potential as an antimicrobial agent is under investigation.
- Antimicrobial Studies : Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dimethylsulfamoyl group enhances its solubility and bioactivity, making it a candidate for further exploration in antimicrobial therapies .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
化学反应分析
Hydrolysis Reactions
The carboxamide and oxadiazole moieties are susceptible to hydrolytic cleavage under acidic or basic conditions:
Table 1: Hydrolysis Pathways
Nucleophilic Substitution at the Sulfamoyl Group
The N,N-dimethylsulfamoyl group (-SO₂NMe₂) undergoes nucleophilic substitution with amines or hydrazines:
Table 2: Sulfamoyl Reactivity
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole ring participates in cycloadditions and reductions:
Table 3: Oxadiazole Modifications
Electrophilic Substitution on the Isoxazole Ring
The electron-deficient isoxazole ring undergoes regioselective substitution:
Table 4: Isoxazole Reactivity
Reagent | Conditions | Product | Yield | Position Selectivity |
---|---|---|---|---|
HNO₃, H₂SO₄, 0°C | Nitration | 3-Nitroisoxazole derivative | 40% | C-3 nitration |
Br₂, FeBr₃ | DCM, RT, 2h | 4-Bromoisoxazole analog | 35% | C-4 bromination |
Biological Activity of Derivatives
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
-
Hydrolysis products exhibit improved aqueous solubility due to carboxylic acid formation .
-
Triazole-linked hybrids demonstrate potent enzyme inhibition (IC₅₀ = 0.31 μM in OXPHOS assays) .
Stability and Compatibility
属性
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S/c1-19(2)25(21,22)10-5-3-9(4-6-10)13-17-18-14(23-13)16-12(20)11-7-8-15-24-11/h3-8H,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJIQDOKUOGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。